O-{6-[3,5-bis(chloromethyl)phenoxy]hexyl}hydroxylamine TFA salt
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Overview
Description
O-{6-[3,5-bis(chloromethyl)phenoxy]hexyl}hydroxylamine; trifluoroacetic acid is a chemical compound with the molecular formula C14H21Cl2NO2 CF3CO2H and a molecular weight of 420.26 g/mole . This compound is often used in various chemical and biological research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-{6-[3,5-bis(chloromethyl)phenoxy]hexyl}hydroxylamine typically involves the reaction of 3,5-bis(chloromethyl)phenol with 6-bromohexanol under basic conditions to form the intermediate 6-[3,5-bis(chloromethyl)phenoxy]hexanol. This intermediate is then reacted with hydroxylamine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
O-{6-[3,5-bis(chloromethyl)phenoxy]hexyl}hydroxylamine can undergo various types of chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The chloromethyl groups can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions .
Major Products Formed
The major products formed from these reactions include nitroso and nitro derivatives from oxidation, amine derivatives from reduction, and various substituted derivatives from nucleophilic substitution .
Scientific Research Applications
O-{6-[3,5-bis(chloromethyl)phenoxy]hexyl}hydroxylamine has several scientific research applications:
Mechanism of Action
The mechanism of action of O-{6-[3,5-bis(chloromethyl)phenoxy]hexyl}hydroxylamine involves its interaction with molecular targets through its hydroxylamine and chloromethyl groups. These functional groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, thereby modulating their activity and function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 3,5-bis(chloromethyl)phenol
- 6-bromohexanol
- Hydroxylamine derivatives
Uniqueness
O-{6-[3,5-bis(chloromethyl)phenoxy]hexyl}hydroxylamine is unique due to its combination of hydroxylamine and chloromethyl functional groups, which provide distinct reactivity and versatility in chemical and biological applications .
Properties
Molecular Formula |
C16H22Cl2F3NO4 |
---|---|
Molecular Weight |
420.2 g/mol |
IUPAC Name |
O-[6-[3,5-bis(chloromethyl)phenoxy]hexyl]hydroxylamine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C14H21Cl2NO2.C2HF3O2/c15-10-12-7-13(11-16)9-14(8-12)18-5-3-1-2-4-6-19-17;3-2(4,5)1(6)7/h7-9H,1-6,10-11,17H2;(H,6,7) |
InChI Key |
LNCAWKOFWZCVFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1CCl)OCCCCCCON)CCl.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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